
9H-fluoren-9-ylmethyl N-(1-hydroxybutan-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-fluoren-9-ylmethyl N-(1-hydroxybutan-2-yl)carbamate: is a chemical compound with the molecular formula C19H21NO3 and a molecular weight of 311.38 g/mol This compound is characterized by the presence of a fluorenylmethyl group attached to a carbamate moiety, which is further linked to a hydroxybutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9H-fluoren-9-ylmethyl N-(1-hydroxybutan-2-yl)carbamate typically involves the reaction of 9H-fluoren-9-ylmethyl chloroformate with N-(1-hydroxybutan-2-yl)amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxy group in the compound can undergo oxidation to form a carbonyl group.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The fluorenylmethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted fluorenylmethyl derivatives.
Scientific Research Applications
Chemistry:
- Used as a protecting group for amines in organic synthesis due to its stability and ease of removal.
- Employed in the synthesis of complex organic molecules.
Biology:
- Investigated for its potential use in drug delivery systems due to its ability to form stable conjugates with biologically active molecules.
Medicine:
- Explored for its potential as a prodrug, where the carbamate linkage can be hydrolyzed in vivo to release the active drug.
Industry:
- Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 9H-fluoren-9-ylmethyl N-(1-hydroxybutan-2-yl)carbamate largely depends on its application. In drug delivery, the carbamate linkage is hydrolyzed by enzymes in the body to release the active drug. The fluorenylmethyl group provides stability and protection to the active molecule until it reaches the target site. The hydroxybutyl group enhances the solubility and bioavailability of the compound .
Comparison with Similar Compounds
- 9H-fluoren-9-ylmethyl N-(pyridin-3-ylmethyl)carbamate
- 9H-fluoren-9-ylmethyl N-[(2S,3R)-3-(tert-butoxy)-1-oxobutan-2-yl]carbamate
- 9H-fluoren-9-ylmethyl N-[(2R,3R)-1,3-dihydroxy-2-butanyl]carbamate
Uniqueness:
- The presence of the hydroxybutyl group in 9H-fluoren-9-ylmethyl N-(1-hydroxybutan-2-yl)carbamate provides unique solubility and reactivity properties compared to its analogs.
- Its specific structure allows for targeted applications in drug delivery and material science, making it a versatile compound in research and industry .
Properties
CAS No. |
185308-01-4 |
|---|---|
Molecular Formula |
C19H21NO3 |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl N-(1-hydroxybutan-2-yl)carbamate |
InChI |
InChI=1S/C19H21NO3/c1-2-13(11-21)20-19(22)23-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18,21H,2,11-12H2,1H3,(H,20,22) |
InChI Key |
JJVATGCCSPHKKV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,3R,4S,6S,7R,8S,11R,12R,15R,16S)-4,6-dihydroxy-7,12,16-trimethyl-15-[(2R)-6-methyl-5-methylideneheptan-2-yl]pentacyclo[9.7.0.01,3.03,8.012,16]octadecane-7-carboxylic acid](/img/structure/B12430470.png)
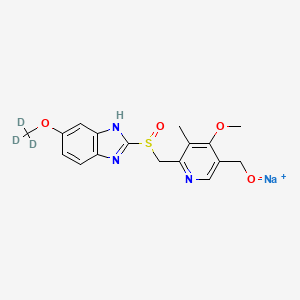

![(E)-6-[2-[[[4-(furan-2-yl)phenyl]carbonyl-methyl-amino]methyl]phenoxy]-4-methyl-hex-4-enoic acid](/img/structure/B12430498.png)
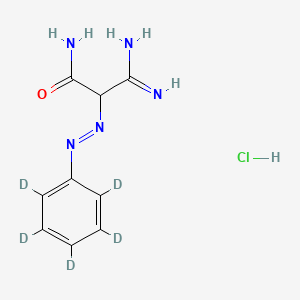

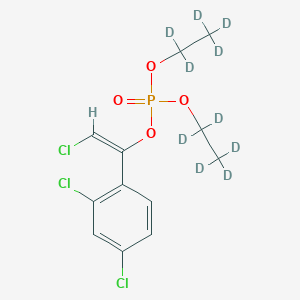

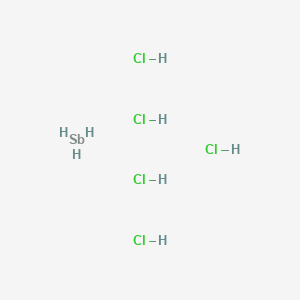
![(2,5-dioxopyrrolidin-1-yl) N-[6-[[(2S)-1-[[(2S)-1-[4-[[(1R,4S,8R,10S,13S,16S,27R,34S)-4-(2-amino-2-oxoethyl)-34-[(2S)-butan-2-yl]-13-[(2R,3R)-3,4-dihydroxybutan-2-yl]-8-hydroxy-2,5,11,14,27,30,33,36,39-nonaoxo-27lambda4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19(24),20,22-tetraen-22-yl]oxy]anilino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-6-oxohexyl]carbamate](/img/structure/B12430535.png)
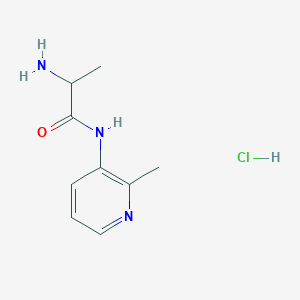

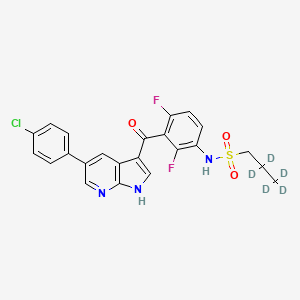
![6,9-Epoxycyclodeca[b]furan, propanoic acid deriv.;Tagitinin A 1-acetate](/img/structure/B12430551.png)
